Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((pyrrolidinyl)methyl)-
Description
The compound "Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((pyrrolidinyl)methyl)-" is a substituted benzimidazole derivative characterized by two key structural modifications:
- This group is commonly associated with antimicrobial and antiparasitic activities due to its ability to disrupt redox processes .
- 1-((pyrrolidinyl)methyl) group: The pyrrolidinyl substituent, a five-membered nitrogen-containing heterocycle, improves solubility and bioavailability. Pyrrolidinyl groups are known to modulate receptor-binding affinity in antitumor and antiviral agents .
Structure
3D Structure
Properties
CAS No. |
84138-25-0 |
|---|---|
Molecular Formula |
C19H20N4O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[(4-nitrophenoxy)methyl]-1-(pyrrolidin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C19H20N4O3/c24-23(25)15-7-9-16(10-8-15)26-13-19-20-17-5-1-2-6-18(17)22(19)14-21-11-3-4-12-21/h1-2,5-10H,3-4,11-14H2 |
InChI Key |
CUUVGTTYXBWGTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
Benzimidazole derivatives are a significant class of compounds known for their diverse biological activities. The compound Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((pyrrolidinyl)methyl)- , also known by its CAS number 84138-25-0, has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties, supported by data tables and relevant case studies.
- Molecular Formula : C19H20N4O3
- Molecular Weight : 352.43 g/mol
- RTECS Number : DD9906500
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((pyrrolidinyl)methyl)- possess significant activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |
| Escherichia coli | Not available | Not available |
The compound's efficacy against Staphylococcus aureus suggests it could be a candidate for the development of new antimicrobial agents .
Anticancer Activity
Benzimidazole derivatives have also been investigated for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation in various studies.
Case Study: CDK1 Inhibition
In a study evaluating substituted pyrazole-based kinase inhibitors, it was found that certain benzimidazole derivatives exhibited sub-micromolar IC50 values against cancer cell lines such as MCF7 (breast cancer), MIAPaCa (pancreatic cancer), and HeLa (cervical cancer) cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 0.13 - 0.15 |
| MIAPaCa | 0.28 - 0.34 |
| HeLa | 0.21 - 0.73 |
These findings indicate that the compound may induce apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent .
Anti-inflammatory Activity
Benzimidazole derivatives have also been reported to exhibit anti-inflammatory effects. For example, certain compounds have been shown to inhibit pro-inflammatory cytokines like TNF-alpha and IL-1β, which are critical in inflammatory responses.
The anti-inflammatory activity is often attributed to the inhibition of specific kinases involved in inflammatory pathways. This mechanism makes these compounds promising candidates for treating inflammatory diseases .
Toxicity Profile
The acute toxicity of Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((pyrrolidinyl)methyl)- has been assessed through LD50 studies in rodent models. The reported LD50 value is approximately 750 mg/kg when administered intraperitoneally . While this value provides a preliminary understanding of its safety profile, further comprehensive toxicological studies are necessary to fully assess its safety for human use.
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of benzimidazole derivatives. For instance, compounds synthesized from benzimidazole and pyrazole hybrids demonstrated significant antimicrobial activity against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus .Microorganism Inhibition Zone Diameter (mm) Bacillus cereus 10 Staphylococcus aureus 18 Escherichia coli 12 Pseudomonas aeruginosa 11 -
Antiviral Activity
Benzimidazole derivatives have shown promising results against viral infections. A study reported that certain benzimidazole compounds exhibit inhibitory effects on hepatitis C virus replication . The compound's mechanism may involve the inhibition of viral enzymes crucial for replication. -
Antitumor Activity
The potential of benzimidazole derivatives as anticancer agents has been explored extensively. Some derivatives have been identified as phosphatidylinositol 3-kinase inhibitors, which play a critical role in cancer cell proliferation . This suggests a pathway for developing targeted cancer therapies using this compound. -
Anti-inflammatory and Analgesic Effects
Benzimidazole derivatives are also being investigated for their anti-inflammatory properties. Studies indicate that certain compounds can reduce inflammation and provide analgesic effects comparable to standard pain relief medications like Diclofenac sodium .
Case Studies
- Synthesis of Antimicrobial Benzimidazole-Pyrazole Compounds : Researchers synthesized new benzimidazole-pyrazole hybrids and evaluated their antimicrobial activities. One compound demonstrated an inhibition zone of 34 mm against Pseudomonas aeruginosa at a concentration of 100 μg/mL .
- Pharmacological Evaluation : In vivo studies on analgesic activity showed that specific benzimidazole derivatives exhibited significant pain relief in animal models, suggesting their potential use in clinical settings .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((pyrrolidinyl)methyl)-" with structurally related benzimidazole derivatives, focusing on substituent effects, synthesis routes, and reported activities:
Key Observations:
Substituent Impact: Electron-withdrawing groups (e.g., p-nitrophenoxy) enhance antimicrobial activity by destabilizing bacterial membranes or inhibiting DNA gyrase . Pyrrolidinyl groups improve pharmacokinetic profiles, as seen in DNA-binding agents like compound 18 (N-{2-(Ethyltellanyl)-4-fluorophenyl}-2-(pyrid-2-yl)-1H-benzo[d]imidazole-6-carboxamide), which showed enhanced solubility and target affinity .
Synthetic Efficiency :
- The target compound likely requires multistep alkylation or cyclocondensation, similar to methods using Na₂S₂O₅ in DMF . This contrasts with solvent-free one-pot syntheses for simpler derivatives (e.g., 2-phenyl analogs) .
Activity Gaps: Unlike 2-phenyl or 2-cyanophenyl derivatives (explicit MIC data ), the biological efficacy of the p-nitrophenoxy-pyrrolidinyl combination remains unverified.
Preparation Methods
Table 1: Effect of Temperature on Reaction Rate
| Temperature (°C) | Reaction Time (min) | Yield (%) |
|---|---|---|
| Room Temperature | >120 | Low |
| 50 | ~30 | Moderate |
| 70 | ~6 | High |
| 90–110 | ~4 | Very High |
Table 2: Solvent Screening for Benzimidazole Synthesis
| Solvent | Reaction Time (min) | Yield (%) |
|---|---|---|
| Acetonitrile | ~60 | Moderate |
| Ethanol | ~45 | Moderate |
| Toluene | ~30 | High |
| Solvent-Free | ~6 | Very High |
Q & A
Basic: What are the common synthetic strategies for 1,2-disubstituted benzimidazole derivatives, and how do they apply to the target compound?
The synthesis of 1,2-disubstituted benzimidazoles typically involves three approaches:
- Oxidative cyclocondensation of o-phenylenediamine with aldehydes or ketones under acidic conditions. For example, solvent-free one-pot synthesis using trifluoroacetic acid yields derivatives with high purity and efficiency .
- C-1 or N-2 alkylation/arylation via nucleophilic substitution or cross-coupling reactions. The pyrrolidinyl group in the target compound may be introduced using a pre-functionalized alkylating agent .
- Multi-component reactions (MCRs) under mild conditions, which are advantageous for introducing bulky or electron-withdrawing groups like p-nitrophenoxy .
Methodological Tip: Optimize solvent-free protocols (e.g., using trifluoroacetic acid) to minimize side reactions and improve yields for nitro-substituted derivatives .
Basic: How can researchers characterize the structural integrity of the target compound using spectroscopic and chromatographic techniques?
Key characterization methods include:
- 1H/13C NMR : Identify substituent patterns (e.g., pyrrolidinyl protons at δ 2.5–3.5 ppm and aromatic protons from the benzimidazole core at δ 7.3–8.0 ppm) .
- LCMS : Confirm molecular weight (e.g., LCMS m/z 217.38 for benzimidazole derivatives with nitrile substituents) .
- HPLC : Assess purity (>95% for biologically active derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
